REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[cH:6][c:7]([NH2:8])[cH:9][cH:10][cH:11]1.[CH3:15][C:16](=[CH:17][C:18](=[O:19])[Cl:20])[CH3:21].[CH3:22][CH2:23][N:24]([CH2:25][CH3:26])[CH2:27][CH3:28].[Cl:12][CH2:13][Cl:14]>>[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[cH:6][c:7]([NH:8][C:18]([CH:17]=[C:16]([CH3:15])[CH3:21])=[O:19])[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1cccc(N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC(=O)Nc1cccc(NC(=O)C=C(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |